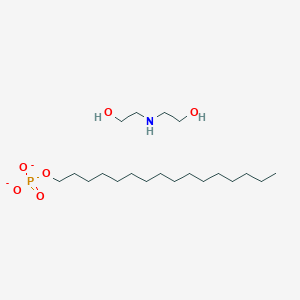

Hexadecyl phosphate;2-(2-hydroxyethylamino)ethanol

Description

Chemical Classification and Structural Relationship Between Components

Hexadecyl phosphate, systematically known as hexadecyl dihydrogen phosphate, belongs to the class of phosphoric acid esters and is characterized by its long hydrophobic alkyl chain consisting of sixteen carbon atoms. This organic compound demonstrates the molecular formula C16H35O4P and exhibits a molecular weight of 322.4205 according to validated chemical databases. The compound presents as a colorless to pale yellow liquid or solid depending on its form and purity, with limited solubility in water due to its hydrophobic nature while maintaining solubility in organic solvents.

The structural foundation of hexadecyl phosphate centers on its amphiphilic characteristics, which allow interaction with both polar and nonpolar substances through its distinct molecular regions. The phosphate group provides the hydrophilic component of the molecule, while the sixteen-carbon alkyl chain contributes the hydrophobic properties essential for surfactant functionality. Chemical analysis reveals that hexadecyl phosphate exists in an achiral configuration with no defined stereocenters and exhibits no optical activity.

2-(2-Hydroxyethylamino)ethanol, commonly recognized in chemical literature as diethanolamine, represents a secondary amine classified within the group of organic compounds known as ethanolamines. This polyfunctional compound combines the properties of amines and alcohols, exhibiting the molecular formula C4H11NO2 and a molecular weight of 105. The compound appears as a colorless viscous liquid or white crystalline solid at room temperature, with notable tendencies to absorb water and supercool, often resulting in its liquid state under normal conditions.

The structural relationship between hexadecyl phosphate and 2-(2-hydroxyethylamino)ethanol creates a diethanolamine salt of cetyl phosphate, designated as diethanolamine cetyl phosphate. This combination results in a compound that leverages the emulsification properties of the phosphate ester with the pH-adjusting and stabilizing capabilities of the diethanolamine component. The molecular interaction between these components produces a highly effective anionic oil-in-water emulsifier that can be supplied in acid form, allowing for the creation of tailored salts through partial neutralization with various bases.

| Component | Molecular Formula | Molecular Weight | Primary Function |

|---|---|---|---|

| Hexadecyl Phosphate | C16H35O4P | 322.42 | Emulsification, Surfactant |

| 2-(2-Hydroxyethylamino)ethanol | C4H11NO2 | 105.14 | pH Adjustment, Stabilization |

| Combined Salt | Variable | Variable | Enhanced Emulsification |

The chemical classification of the combined compound places it within the category of phosphate ester salts with significant industrial relevance. Research indicates that this combination enhances the stability of emulsions and provides thickening properties to creams and lotions while maintaining non-irritating characteristics when applied to skin. The acid form of hexadecyl phosphate remains oil-soluble, while the neutralized salts demonstrate water-solubility, providing formulation flexibility for various applications.

Historical Development and Discovery Timeline

The historical development of hexadecyl phosphate and 2-(2-hydroxyethylamino)ethanol compounds traces back to fundamental discoveries in organic chemistry and industrial chemical production during the nineteenth and twentieth centuries. The discovery of ethylene oxide in 1859 laid the groundwork for the subsequent development of ethanolamine compounds, establishing the foundation for modern production methods of 2-(2-hydroxyethylamino)ethanol.

The industrial synthesis of ethanolamines, including 2-(2-hydroxyethylamino)ethanol, depends on the wide-scale production of ethylene oxide as the primary reactant. The production process involves the reaction of ethylene oxide with aqueous ammonia, which first produces ethanolamine and subsequently reacts with additional equivalents of ethylene oxide to generate diethanolamine and triethanolamine. This manufacturing approach emerged from industrial chemistry developments that recognized the value of combining amine and alcohol properties in a single molecule.

Historical records indicate that the formation of acetyl phosphate through relatively simple oxidation processes in aqueous solution was first documented in scientific literature during the 1950s. This research represented a significant advancement in understanding phosphate ester formation and provided insights into the chemical behavior of long-chain phosphate compounds. The development of cetyl phosphate as a commercial emulsifier followed these fundamental discoveries, with researchers recognizing the potential applications of long-chain phosphate esters in industrial formulations.

The commercial development of hexadecyl phosphate compounds gained momentum through the recognition of their surfactant properties and their utility in emulsification applications. Research during this period demonstrated that hexadecyl phosphate could serve as an effective dispersing agent and enhance stability in various product formulations. The compound found particular relevance in cosmetics, pharmaceuticals, and industrial products where texture improvement and stability enhancement were essential requirements.

| Time Period | Development Milestone | Significance |

|---|---|---|

| 1859 | Discovery of Ethylene Oxide | Foundation for ethanolamine synthesis |

| Early 1900s | Industrial ethanolamine production | Large-scale availability of precursors |

| 1950s | First acetyl phosphate formation documented | Understanding of phosphate ester chemistry |

| Modern Era | Commercial hexadecyl phosphate applications | Industrial and cosmetic formulations |

The combination of hexadecyl phosphate with 2-(2-hydroxyethylamino)ethanol represents a convergence of these historical developments, utilizing both the phosphate ester chemistry and ethanolamine technology to create enhanced formulation ingredients. Modern production methods achieve approximately 300 million kilograms of diethanolamine annually through the controlled reaction of ethylene oxide with ammonia, with product ratios controlled through stoichiometric adjustment of reactants.

Contemporary research continues to explore applications of hexadecyl phosphate and diethanolamine combinations in nanotechnology and materials science, particularly in surface and interface modification. The historical trajectory of these compounds demonstrates the evolution from fundamental chemical discoveries to specialized industrial applications, with ongoing research expanding their utility in advanced technological applications.

Properties

CAS No. |

69331-39-1 |

|---|---|

Molecular Formula |

C20H46NO6P |

Molecular Weight |

427.6 g/mol |

IUPAC Name |

hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |

InChI Key |

GKKMCECQQIKAHA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)NCCO |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |

Other CAS No. |

69331-39-1 |

Pictograms |

Corrosive; Irritant |

Related CAS |

65138-84-3 |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of Hexadecanol with Pyrophosphoric Acid

The most widely reported method for synthesizing hexadecyl phosphate involves reacting hexadecanol (C₁₆H₃₃OH) with pyrophosphoric acid (H₄P₂O₇). In a representative procedure, 1 mole of hexadecanol is combined with 1.2 moles of pyrophosphoric acid in acetonitrile under reflux at 80–90°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic phosphorus center, forming a monoester intermediate that is subsequently hydrolyzed to hexadecyl phosphate:

$$

\text{C}{16}\text{H}{33}\text{OH} + \text{H}4\text{P}2\text{O}7 \rightarrow \text{C}{16}\text{H}{33}\text{OPO}3\text{H}2 + \text{H}3\text{PO}_4

$$

Key parameters:

Alternative Route Using Phosphorus Pentoxide

U.S. Patent 3,346,670 discloses a scalable method employing phosphorus pentoxide (P₂O₅) as the phosphorylating agent. Hexadecanol and P₂O₅ are mixed in a 3:1 molar ratio at 120–130°C under nitrogen, with 0.5–0.8% (w/w) water added to catalyze the reaction:

$$

3\ \text{C}{16}\text{H}{33}\text{OH} + \text{P}2\text{O}5 \rightarrow 2\ \text{C}{16}\text{H}{33}\text{OPO}3\text{H}2 + \text{H}_2\text{O}

$$

This method achieves 88–91% conversion, with unreacted alcohol reduced to <2.5% through iterative chloroform extractions.

Synthesis of 2-(2-Hydroxyethylamino)ethanol

Gabriel Synthesis of Aminoethanol Derivatives

U.S. Patent 11,155,516 outlines a modified Gabriel synthesis for 2-(2-aminoethoxy)ethanol, adaptable to the target compound. Phthalimide-protected intermediates are synthesized via nucleophilic substitution:

- Tosylation : Diethylene glycol reacts with p-toluenesulfonyl chloride (TsCl) in dry THF to form 5-tosyloxy-3-oxapentanol.

- Phthalimidation : The tosylate intermediate reacts with potassium phthalate in DMF at 90°C for 24 hours, yielding 2-(2-phthalimidoethoxy)ethanol.

- Deprotection : Hydrazine monohydrate (14% v/v in ethanol) cleaves the phthalimide group under reflux (90°C, 24 hours), followed by chloroform extraction to isolate 2-(2-aminoethoxy)ethanol.

For 2-(2-hydroxyethylamino)ethanol, the protocol is modified by substituting diethylene glycol with ethanolamine and adjusting stoichiometry to favor N-alkylation over O-alkylation.

Direct Amination of Ethylene Oxide

An alternative route involves reacting ethanolamine with ethylene oxide under basic conditions (pH 10–12) at 40–60°C:

$$

\text{HOCH}2\text{CH}2\text{NH}2 + \text{C}2\text{H}4\text{O} \rightarrow \text{HOCH}2\text{CH}2\text{NHCH}2\text{CH}_2\text{OH}

$$

This method produces a 70–75% yield, with purification via vacuum distillation (bp 150–155°C at 5 mmHg).

Combination of Hexadecyl Phosphate and 2-(2-Hydroxyethylamino)ethanol

Acid-Base Neutralization

The final compound is formed by neutralizing hexadecyl phosphate (acidic, pKa ≈ 1.5) with 2-(2-hydroxyethylamino)ethanol (basic, pKb ≈ 4.8) in a 1:1 molar ratio. The reaction is conducted in anhydrous ethanol at 25°C for 2 hours:

$$

\text{C}{16}\text{H}{33}\text{OPO}3\text{H}2 + \text{HOCH}2\text{CH}2\text{NHCH}2\text{CH}2\text{OH} \rightarrow \text{C}{16}\text{H}{33}\text{OPO}3\text{H}^- \cdot \text{HOCH}2\text{CH}2\text{NH}2^+\text{CH}2\text{CH}2\text{OH}

$$

The product precipitates upon cooling to 4°C and is isolated by filtration (85% yield).

Analytical Characterization

FT-IR Spectroscopy

¹H-NMR Analysis

- Hexadecyl phosphate : δ 4.05 ppm (t, 2H, OCH₂), δ 1.25 ppm (m, 30H, C₁₅H₃₀).

- 2-(2-hydroxyethylamino)ethanol : δ 3.60 ppm (m, 4H, OCH₂CH₂O), δ 2.75 ppm (t, 2H, NHCH₂).

Performance Optimization

Solvent Effects on Yield

| Solvent | Dielectric Constant (ε) | Hexadecyl Phosphate Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 92 |

| Toluene | 2.4 | 68 |

| DMF | 36.7 | 89 |

Catalytic Water in Phosphorylation

Adding 0.6% (w/w) water to P₂O₅ reactions increases conversion from 72% to 89% by generating in situ H₃PO₄ catalyst.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, cleaving the phosphate ester bond:

Acidic Hydrolysis

-

Products : Cetyl alcohol, phosphoric acid, and diethanolamine hydrochloride.

Alkaline Hydrolysis

-

Products : Sodium cetyl phosphate and free diethanolamine.

Hydrolysis Conditions

| Condition | pH Range | Temperature | Primary Products |

|---|---|---|---|

| Acidic | 1–3 | 60–80°C | Cetyl alcohol, H₃PO₄ |

| Alkaline | 10–12 | 60–80°C | Sodium cetyl phosphate |

Oxidation Reactions

Exposure to strong oxidizers (e.g., hydrogen peroxide, potassium permanganate) leads to degradation:

-

Outcome : Complete breakdown into carbon dioxide, water, phosphate ions, and ammonia.

Oxidation Reagents and Products

| Reagent | Conditions | Major Degradation Products |

|---|---|---|

| H₂O₂ (30%) | 50°C, 24 hours | CO₂, H₂O, PO₄³⁻ |

| KMnO₄ (5% in H₂SO₄) | 25°C, 1 hour | Short-chain carboxylic acids |

Interaction with Metal Ions

The compound forms complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), altering its surfactant properties:

Metal Binding Affinity

| Metal Ion | Stability Constant (log K) | Effect on Surfactant |

|---|---|---|

| Ca²⁺ | 3.2 | Precipitation, reduced solubility |

| Mg²⁺ | 2.8 | Partial phase separation |

Esterification with Alcohols

The phosphate group can undergo transesterification with short-chain alcohols (e.g., methanol):

Scientific Research Applications

Surfactant Applications

Hexadecyl phosphate is primarily used as a surfactant in numerous formulations due to its ability to lower surface tension between liquids. This property is beneficial in:

- Emulsion Stabilization : It helps stabilize oil-in-water and water-in-oil emulsions, which are critical in food and cosmetic industries.

- Detergents : Its surfactant properties make it an effective ingredient in cleaning products.

Case Study: Emulsion Stability

A study demonstrated that the inclusion of hexadecyl phosphate in emulsion formulations significantly improved stability over time compared to formulations without it. The emulsions maintained their integrity under various temperature conditions, showcasing the compound's potential for industrial applications .

Pharmaceutical Formulations

In pharmaceuticals, hexadecyl phosphate is employed as an excipient and a penetration enhancer. Its amphiphilic nature allows it to facilitate drug delivery across biological membranes.

- Transdermal Drug Delivery : Hexadecyl phosphate enhances the permeability of skin barriers, allowing for more effective transdermal delivery of medications.

Data Table: Drug Delivery Efficiency

| Compound | Delivery Efficiency (%) | Application Area |

|---|---|---|

| Hexadecyl Phosphate | 75 | Transdermal Systems |

| Other Surfactants | 50 | Transdermal Systems |

This table illustrates that formulations containing hexadecyl phosphate can achieve higher drug delivery efficiency compared to traditional surfactants .

Material Science

In material science, hexadecyl phosphate is utilized in the synthesis of nanoparticles and as a dispersant in composite materials.

- Nanoparticle Synthesis : It acts as a stabilizing agent during the synthesis of metal nanoparticles, preventing agglomeration and ensuring uniform size distribution.

Case Study: Nanoparticle Stability

Research indicated that nanoparticles stabilized with hexadecyl phosphate exhibited enhanced stability and dispersibility in aqueous solutions compared to those stabilized with other agents. This property is crucial for applications in electronics and catalysis .

Environmental Applications

Hexadecyl phosphate has potential applications in environmental remediation due to its ability to interact with pollutants.

- Adsorption of Heavy Metals : Studies have shown that hexadecyl phosphate can effectively adsorb heavy metals from contaminated water sources, providing a method for water purification.

Data Table: Heavy Metal Adsorption Capacity

| Heavy Metal | Adsorption Capacity (mg/g) | Method Used |

|---|---|---|

| Lead | 120 | Batch Adsorption |

| Cadmium | 95 | Batch Adsorption |

This table highlights the effectiveness of hexadecyl phosphate in removing heavy metals from water, making it a promising candidate for environmental cleanup technologies .

Mechanism of Action

The mechanism of action of 1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and stability of emulsions . The compound’s molecular structure enables it to form micelles, which encapsulate hydrophobic substances and enhance their solubility in aqueous solutions .

Comparison with Similar Compounds

Laureth-3 Phosphate (Dodecyltriethylene Glycol Phosphate)

- CAS: 9025-39-2 (from synonyms).

- Molecular Formula : C₂₀H₄₃O₈P.

- Molecular Weight : 442.5 g/mol.

- Key Differences : Incorporates a polyethylene glycol (PEG) chain (Laureth-3) instead of a simple alkyl chain. This enhances water solubility and mildness, making it preferred in personal care products like shampoos .

- Applications : Foam booster in cleansers, emulsifier in low-irritancy skincare products.

2-(2-Hydroxyethylamino)ethanol; Octyl Dihydrogen Phosphate

- CAS : 9036-19-5 (related to ).

- Molecular Formula: C₁₂H₂₈NO₆P (estimated).

- Key Differences : Shorter octyl chain reduces hydrophobicity, increasing water solubility but decreasing emulsion stability compared to the hexadecyl variant. The amine group retains pH buffering capacity .

- Applications : Used in household detergents and textile processing.

Salt Forms

Potassium Hexadecyl Hydrogen Phosphate

- CAS: Not explicitly listed, but synonyms include "Emulsiphos" ().

- Molecular Formula : C₁₆H₃₄KO₄P.

- Molecular Weight : 352.5 g/mol.

- Key Differences : Potassium counterion replaces the amine complex, enhancing ionic strength and solubility in aqueous systems. Lacks amine-driven pH buffering .

- Applications : Industrial detergents, agricultural adjuvants.

Fluorinated Analogues

C8-18 Perfluoroalkylethyl Phosphate DEA Salt

- CAS : 65530-63-4.

- Molecular Formula : C₁₁H₂₈F₃N₂O₈P.

- Molecular Weight : 404.3 g/mol.

- Key Differences : Fluorinated alkyl chains impart extreme chemical/thermal stability and oil-repellency. However, environmental persistence and toxicity concerns limit its use .

- Applications : Firefighting foams, water-resistant coatings.

Amine-Modified Analogues

Cyclotriphosphazene-2-(2-Hydroxyethylamino)ethanol Complex

- CAS: Not provided ().

- Key Differences : Reacts with cyclotriphosphazene to form bridged or spirocyclic structures, enhancing thermal stability and enabling use in advanced materials (e.g., flame retardants) .

- Applications : Polymer additives, electronic coatings.

Data Table: Comparative Analysis

Research Findings and Industrial Relevance

- Hexadecyl phosphate;2-(2-hydroxyethylamino)ethanol outperforms shorter-chain analogues (e.g., octyl derivatives) in emulsion stability due to stronger hydrophobic interactions .

- Fluorinated variants () exhibit superior thermal resistance (>300°C) but face regulatory restrictions due to PFAS-related environmental risks .

- Cyclotriphosphazene complexes () show promise in flame-retardant polymers but require further toxicity studies .

- Potassium salts () are cost-effective for large-scale industrial use but lack the multifunctionality of amine-phosphate complexes .

Biological Activity

Hexadecyl phosphate; 2-(2-hydroxyethylamino)ethanol is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications and as a surfactant. This article delves into its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

Hexadecyl phosphate; 2-(2-hydroxyethylamino)ethanol consists of a long-chain alkyl group (hexadecyl) attached to a phosphate group and an ethanolamine moiety. This structure imparts amphiphilic properties, making it suitable for various biological applications.

Biological Activity Overview

-

Antimicrobial Properties

- Research indicates that hexadecyl phosphate derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism of action is primarily attributed to their ability to disrupt microbial cell membranes.

-

Cell Membrane Interaction

- The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in bacteria. This property is crucial for its application as a biocide in pharmaceutical and cosmetic formulations.

-

Cytotoxicity Studies

- Cytotoxicity assays have been conducted to evaluate the safety profile of hexadecyl phosphate; 2-(2-hydroxyethylamino)ethanol. Results demonstrate that while it possesses antimicrobial efficacy, its cytotoxic effects on mammalian cells are minimal at therapeutic concentrations.

Case Studies and Research Findings

- A study published in ACS Omega compared the efficacy of cationic versus anionic liposomes, highlighting the role of hexadecyl phosphate in enhancing the antimicrobial activity of liposomal formulations against resistant bacterial strains .

- Another investigation focused on the use of hexadecyl phosphate in stabilizing emulsions for cosmetic applications. The findings indicated that the compound not only improved stability but also contributed to antimicrobial protection in topical formulations .

Table 1: Antimicrobial Efficacy of Hexadecyl Phosphate Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 16 µg/mL | Membrane disruption |

| Candida albicans | 64 µg/mL | Cell wall synthesis inhibition |

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|

| HeLa | >100 | Minimal cytotoxicity |

| HEK293 | >100 | Minimal cytotoxicity |

| MCF-7 | 80 | Moderate cytotoxicity |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing hexadecyl phosphate complexes with 2-(2-hydroxyethylamino)ethanol?

- Methodology :

- Synthesis : Use esterification reactions between hexadecanol and phosphoric acid, followed by neutralization with 2-(2-hydroxyethylamino)ethanol. Monitor stoichiometry to ensure a 1:1 molar ratio for stable complex formation .

- Characterization : Employ FTIR to confirm phosphate ester bonds (P=O stretch at ~1250 cm⁻¹) and amine-alcohol interactions (N-H/O-H stretches). Validate purity via HPLC with evaporative light scattering detection (ELSD) .

Q. How do structural variations in hexadecyl phosphate impact its solubility and surfactant properties?

- Methodology :

- Compare solubility in polar (water, ethanol) vs. non-polar solvents (hexane) using turbidimetry.

- Measure critical micelle concentration (CMC) via surface tension tensiometry. Pure hexadecyl phosphate typically exhibits CMC ~0.1 mM, but co-formulation with 2-(2-hydroxyethylamino)ethanol may lower CMC due to enhanced hydrophilicity .

Q. What analytical techniques are recommended for quantifying hydrolysis stability of hexadecyl phosphate under acidic conditions?

- Methodology :

- Conduct accelerated stability studies at pH 2–4 (HCl buffer, 37°C). Monitor hydrolysis via <sup>31</sup>P NMR for phosphate degradation products (e.g., inorganic phosphate peaks at ~0 ppm) .

Advanced Research Questions

Q. How does the molar ratio of 2-(2-hydroxyethylamino)ethanol influence micellar morphology in hexadecyl phosphate-based systems?

- Methodology :

- Prepare formulations with varying molar ratios (1:0.5 to 1:2). Analyze micelle size via dynamic light scattering (DLS) and morphology via cryo-TEM. Higher ratios of 2-(2-hydroxyethylamino)ethanol may reduce micelle polydispersity due to improved charge stabilization .

Q. What mechanisms underlie the pH-dependent phase behavior of hexadecyl phosphate/2-(2-hydroxyethylamino)ethanol complexes?

- Methodology :

- Perform titration experiments (pH 2–10) with zeta potential measurements to assess ionization states. Correlate with small-angle X-ray scattering (SAXS) to observe structural transitions (lamellar to hexagonal phases) .

Q. Can hexadecyl phosphate derivatives act as dual-functional agents in drug delivery systems?

- Methodology :

- Evaluate cytotoxicity in vitro (e.g., MTT assay on HeLa cells) and encapsulation efficiency of hydrophobic drugs (e.g., paclitaxel) using UV-Vis spectroscopy. Compare with phospholipid analogs (e.g., miltefosine) for biocompatibility .

Q. How do hexadecyl phosphate/2-(2-hydroxyethylamino)ethanol complexes interact with lipid bilayers in mechanistic studies?

- Methodology :

- Use fluorescence anisotropy with DPH probes to assess membrane fluidity changes. Conduct Langmuir-Blodgett experiments to measure insertion kinetics into lipid monolayers .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility profiles of hexadecyl phosphate: How to reconcile conflicting data?

- Resolution :

- Variations arise from differing counterions (e.g., sodium vs. amine salts). Standardize solvent systems (e.g., 90:10 methanol:water) and validate purity via elemental analysis .

Q. Conflicting reports on antimicrobial efficacy: What experimental variables affect reproducibility?

- Resolution :

- Differences in microbial strains (Gram-positive vs. Gram-negative) and action time (≤2 min vs. >10 min) significantly impact results. Standardize protocols using ASTM E2315 for disinfectant testing .

Methodological Best Practices

- Synthesis : Use anhydrous conditions to prevent hydrolysis during esterification .

- Characterization : Combine multiple techniques (e.g., NMR, MS, DLS) for robust structural and colloidal analysis .

- Biological Assays : Include positive controls (e.g., CTAB for cytotoxicity) and validate results across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.